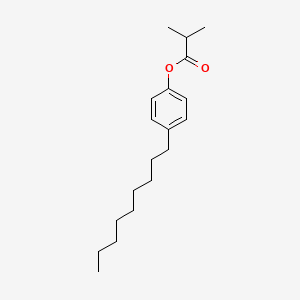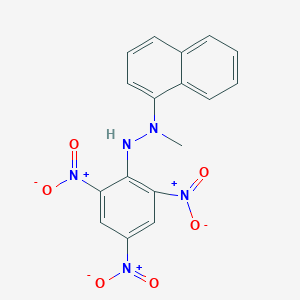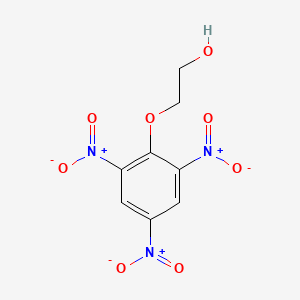
2-(2,4,6-Trinitrophenoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trinitrophenoxy)ethan-1-ol is a chemical compound known for its unique structure and properties It consists of a phenoxy group substituted with three nitro groups at the 2, 4, and 6 positions, attached to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trinitrophenoxy)ethan-1-ol typically involves the nitration of phenol followed by etherification. The process begins with the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4,6-trinitrophenol. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trinitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted phenoxyethanols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,4,6-Trinitrophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trinitrophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrophenol: Similar in structure but lacks the ethan-1-ol moiety.
2-(4-Nitrophenyl)ethanol: Contains a single nitro group and an ethan-1-ol moiety.
2-(2,4,6-Trimethoxyphenyl)ethan-1-ol: Contains methoxy groups instead of nitro groups.
Uniqueness
2-(2,4,6-Trinitrophenoxy)ethan-1-ol is unique due to the presence of three nitro groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
6478-31-5 |
|---|---|
Formule moléculaire |
C8H7N3O8 |
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
2-(2,4,6-trinitrophenoxy)ethanol |
InChI |
InChI=1S/C8H7N3O8/c12-1-2-19-8-6(10(15)16)3-5(9(13)14)4-7(8)11(17)18/h3-4,12H,1-2H2 |
Clé InChI |
FTBYYWLFCARAJD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
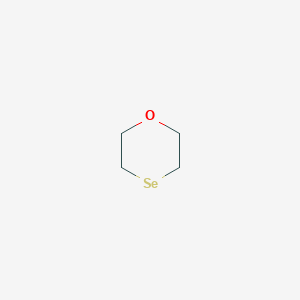
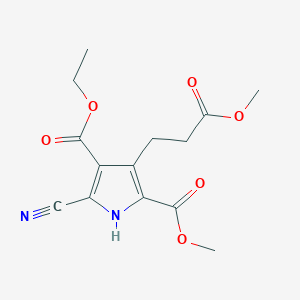
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
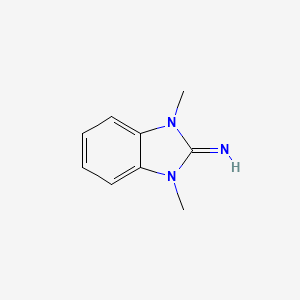
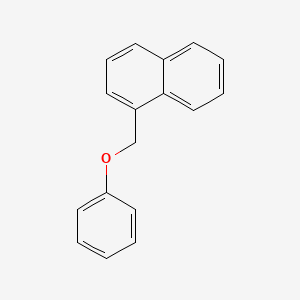
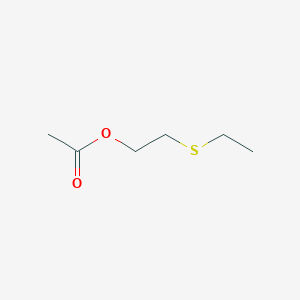
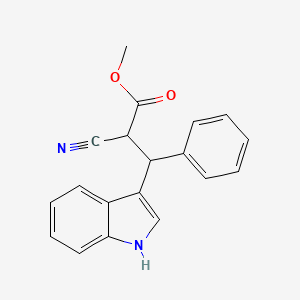

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

